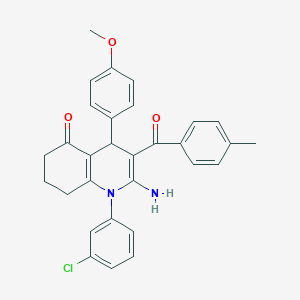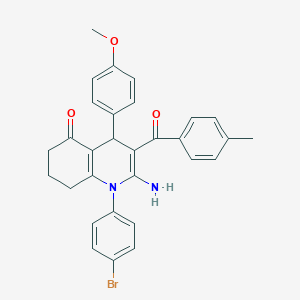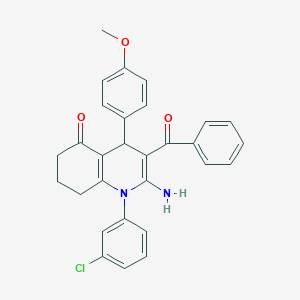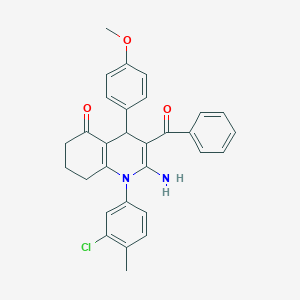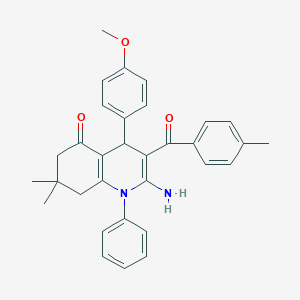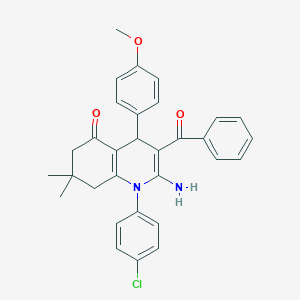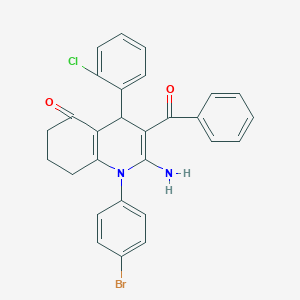![molecular formula C30H42N4O4 B304409 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304409.png)
3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione, also known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years. It is a small molecule drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, a metabolic pathway that is overactive in many cancer cells.
Mecanismo De Acción
3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione targets the mitochondrial TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione disrupts the energy metabolism of cancer cells, leading to cell death. Additionally, 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has been shown to induce oxidative stress and DNA damage in cancer cells, further contributing to its anticancer properties.
Biochemical and Physiological Effects:
3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has been shown to have a number of biochemical and physiological effects on cancer cells. It induces apoptosis, inhibits tumor cell proliferation, and reduces the expression of key oncogenes. 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione also has immunomodulatory effects, enhancing the activity of natural killer cells and T cells. In preclinical studies, 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has been shown to be well-tolerated and to have minimal toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and has good stability. It can be used in combination with other anticancer agents to enhance their efficacy. However, there are also limitations to using 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione in lab experiments. It is not effective against all cancer types, and its mechanism of action is not fully understood. Additionally, the optimal dosing and scheduling of 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione in combination with other agents is still being investigated.
Direcciones Futuras
There are several future directions for the development of 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione. One area of focus is the identification of biomarkers that can predict response to 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione treatment. Another area of research is the development of new formulations of 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione that can improve its pharmacokinetics and enhance its efficacy. Additionally, there is ongoing research to investigate the use of 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione in combination with other agents for the treatment of cancer. Finally, there is interest in exploring the use of 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione in other diseases, such as metabolic disorders and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione involves a multi-step process that includes the reaction of two key intermediates, 4-(3-aminopropyl)-2,5-dioxoimidazolidine-1-carboxylic acid and 4-(3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl)benzoic acid, followed by cyclization to form the final product. The synthesis method has been optimized to produce high yields of 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione with high purity.
Aplicaciones Científicas De Investigación
3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has been extensively studied in preclinical and clinical settings for its anticancer properties. It has been shown to have broad-spectrum antitumor activity against a variety of cancer types, including pancreatic, breast, lung, and ovarian cancer. 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propiedades
Nombre del producto |
3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione |
|---|---|
Fórmula molecular |
C30H42N4O4 |
Peso molecular |
522.7 g/mol |
Nombre IUPAC |
3-(cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C30H42N4O4/c35-27-19-25(31-21-11-7-3-1-4-8-12-21)29(37)33(27)23-15-17-24(18-16-23)34-28(36)20-26(30(34)38)32-22-13-9-5-2-6-10-14-22/h15-18,21-22,25-26,31-32H,1-14,19-20H2 |
Clave InChI |
QRLQFLACYYHCHT-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5CCCCCCC5 |
SMILES canónico |
C1CCCC(CCC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5CCCCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




